

Application Notes and Protocols: 2A3 Antibody in Immunofluorescence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2A3

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Introduction

The **2A3** monoclonal antibody is a valuable tool for the detection of specific protein targets within cells and tissues using immunofluorescence (IF) microscopy. This document provides detailed application notes and a comprehensive protocol for the use of the **2A3** antibody, with a specific focus on the anti-gamma Actin [**2A3**] clone, in immunofluorescence applications. Adherence to the recommended dilution and protocol will facilitate accurate and reproducible results.

Quantitative Data Summary

Proper antibody dilution is critical for achieving a high signal-to-noise ratio in immunofluorescence. The following table summarizes the recommended dilution for the anti-gamma Actin [**2A3**] antibody. It is important to note that the optimal dilution may vary depending on the specific experimental conditions, including cell type, fixation method, and detection system. Therefore, it is always recommended to perform a titration experiment to determine the optimal antibody concentration for your specific assay.

Antibody Name	Clone	Target	Application	Recommended Starting Dilution	Manufacturer
Anti-gamma Actin Antibody	2A3	Gamma Actin	Immunocytochemistry/ Immunofluorescence (ICC/IF)	1/500	Abcam (ab123034)

Note: For other antibodies with the **2A3** clone name targeting different proteins (e.g., beta-Actin), the optimal dilution should be determined experimentally, with a general starting recommendation of 0.5–5.0 µg/ml.[\[1\]](#)[\[2\]](#)

Experimental Protocol: Immunofluorescence Staining of Gamma Actin in Cultured Cells

This protocol outlines the steps for immunofluorescent staining of gamma-actin in adherent cultured cells using the anti-gamma Actin **[2A3]** antibody.

Materials:

- Anti-gamma Actin antibody **[2A3]**
- Fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IgG conjugated to Alexa Fluor 488)
- Phosphate Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Solution: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% normal goat serum in PBS
- Antibody Dilution Buffer: 1% BSA in PBS

- Nuclear Counterstain (e.g., DAPI)
- Mounting Medium
- Glass coverslips and microscope slides
- Humidified chamber

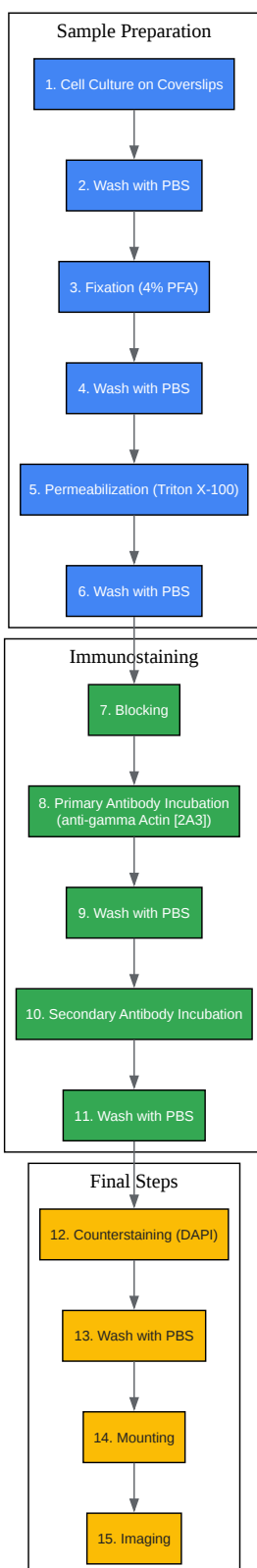
Procedure:

- Cell Culture: Grow adherent cells on sterile glass coverslips in a suitable culture medium until they reach the desired confluency (typically 50-70%).
- Washing: Gently wash the cells three times with PBS to remove any residual culture medium.
- Fixation: Fix the cells by incubating them with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells by incubating them with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary to allow the antibody to access intracellular antigens.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific antibody binding by incubating the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
- Primary Antibody Incubation: Dilute the anti-gamma Actin [2A3] primary antibody to the recommended starting dilution of 1/500 in Antibody Dilution Buffer. Incubate the cells with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
- Washing: Wash the cells three times with PBS for 5 minutes each.

- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer according to the manufacturer's instructions. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
- Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
- Counterstaining: Incubate the cells with a nuclear counterstain, such as DAPI, for 5 minutes at room temperature in the dark.
- Washing: Wash the cells two times with PBS.
- Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
- Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.

Diagrams

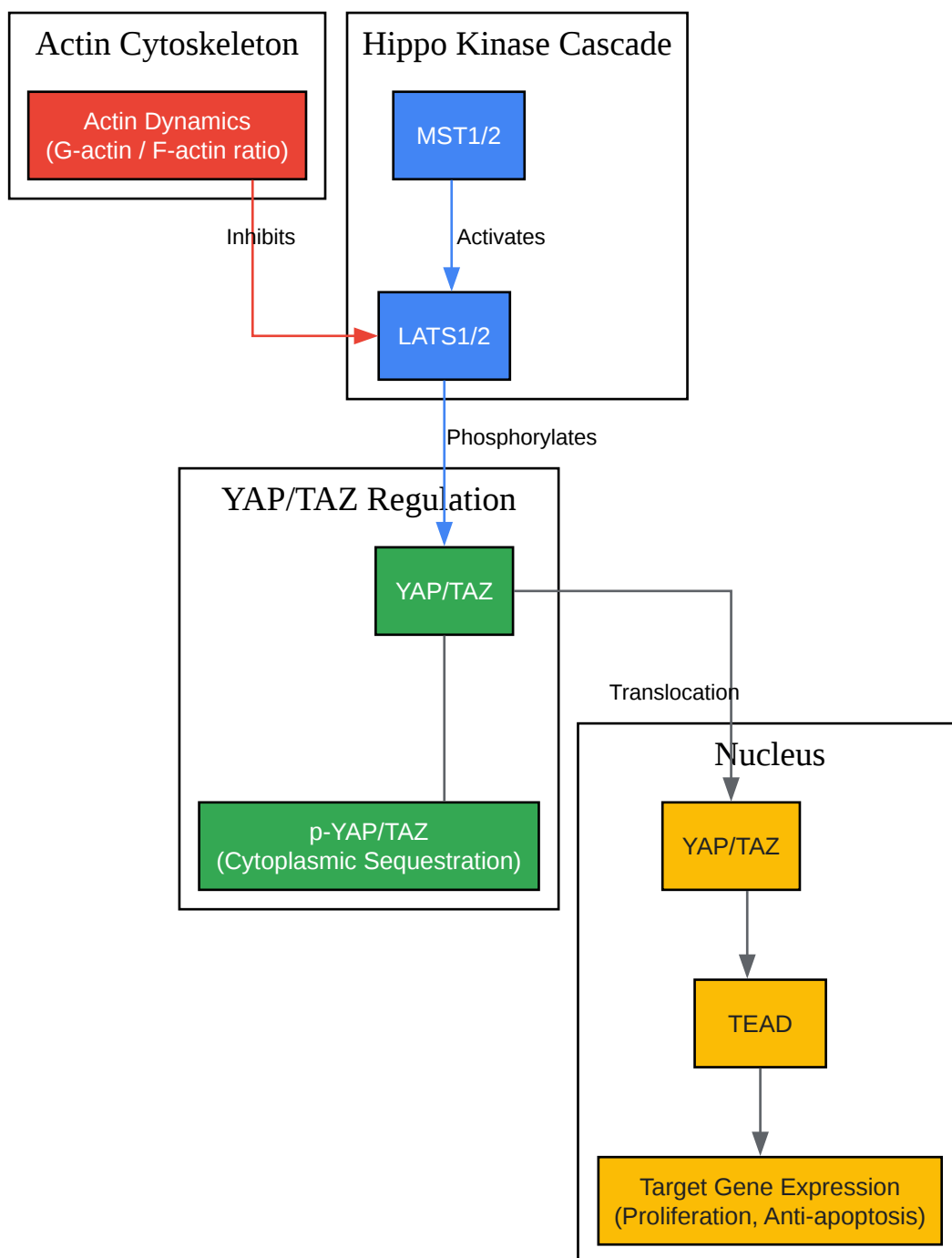
Experimental Workflow for Immunofluorescence



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Caption: A step-by-step workflow for immunofluorescence staining.

Actin Dynamics and the Hippo-YAP Signaling Pathway

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References

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- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 2A3 Antibody in Immunofluorescence]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031109#recommended-dilution-for-2a3-antibody-in-immunofluorescence\]](https://www.benchchem.com/product/b031109#recommended-dilution-for-2a3-antibody-in-immunofluorescence)

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